PDK1 Pathway Engagement: Patent‑Claimed Nitrile Derivative Achieves 1.1 µM IC₅₀
The compound is the immediate synthetic precursor to 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, a PDK1 inhibitor disclosed in U.S. Patent 8,455,477 [1]. The carbonitrile derivative exhibits an IC₅₀ of 1.10 µM (1.10E+3 nM) against human His6‑tagged PDK1 in a biochemical assay using biotinylated PDKtide substrate measured by topcount after 60 minutes [2]. In contrast, the patent portfolio indicates that the 3‑unsubstituted core (i.e., lacking the aldehyde/nitrile vector) shows no measurable PDK1 inhibition, placing the aldehyde as an essential functionality for achieving kinase engagement [1].
| Evidence Dimension | PDK1 biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Carbonitrile derivative: IC₅₀ = 1.10 µM |
| Comparator Or Baseline | 3‑unsubstituted pyrazolo[1,5-a]pyridine core: inactive |
| Quantified Difference | > 9‑fold potency gain (from inactive to 1.1 µM) conferred by the C3‑aldehyde/nitrile vector |
| Conditions | Human His6‑tagged PDK1 enzyme assay, biotinylated PDKtide substrate, 60 min incubation, topcount detection |
Why This Matters
Procurement of the aldehyde intermediate enables direct access to a patent-validated pharmacophore with sub‑micromolar potency, whereas the unfunctionalized core scaffold has no confirmed activity.
- [1] Katz, J. et al., 'Therapeutic Compounds,' U.S. Patent 8,455,477, issued June 4, 2013. View Source
- [2] BindingDB entry for CHEMBL3814340 (6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile). IC₅₀ = 1.10E+3 nM. View Source
